7,7-Dibromobicyclo[4.1.0]hept-2-ene
Description
7,7-Dibromobicyclo[4.1.0]hept-2-ene is a bicyclic gem-dihalocyclopropane derivative characterized by a strained cyclopropane ring fused to a cyclohexene system, with bromine atoms at the 7-position and a double bond at the 2-position. This compound is of significant interest in organic synthesis due to its reactivity in ring-opening and cycloaddition reactions, which are influenced by the strain of the cyclopropane ring and the electron-deficient nature of the double bond . Its synthesis typically involves cyclopropanation of cyclohexene derivatives with dihalocarbenes, as outlined in textbook methodologies .
Properties
IUPAC Name |
7,7-dibromobicyclo[4.1.0]hept-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2/c8-7(9)5-3-1-2-4-6(5)7/h1,3,5-6H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSQFKVTMZMBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Br)Br)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500601 | |
| Record name | 7,7-Dibromobicyclo[4.1.0]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3135-31-7 | |
| Record name | 7,7-Dibromobicyclo[4.1.0]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Physical Properties
The position of the double bond and the presence of bromine atoms critically influence molecular geometry, stability, and physical properties.
*Calculated based on molecular formula.
Key Observations :
- The saturated analog (heptane) has a lower boiling point under reduced pressure compared to the hept-3-ene isomer, which boils at 228.8°C under atmospheric conditions .
- The double bond position affects density and strain: The hept-3-ene isomer’s density (2.005 g/cm³) reflects a more planar structure, whereas the 2-ene isomer’s allylic strain may lead to higher reactivity .
Reactivity in Key Reactions
Reaction with Methyllithium
- Hept-3-ene and Hept-2-ene : Both isomers undergo distinct ring-opening pathways. The 3-ene isomer may produce cycloheptene derivatives, while the 2-ene isomer’s allylic bromines could lead to conjugated dienes or fragmentation products .
Solvolysis and Radical Mechanisms
- Heptane: Reacts with sodium bis(2-methyl)aminoethers (SMEAH) to yield bicyclo[4.1.0]heptane and isomeric bromoalkenes, confirmed by NMR and IR data .
- Hept-2-ene : Likely participates in radical-mediated reactions with Grignard reagents due to allylic bromine positioning, as suggested by studies on similar allylic halides .
- Hept-3-ene : Reacts with potassium t-butoxide in DMSO to form ethylbenzene and 2-ethyltoluene, with deuterated solvent studies indicating hydrogen abstraction from the solvent .
Q & A
Q. What safety protocols are critical when handling 7,7-Dibromobicyclo[4.1.0]hept-2-ene in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. Employ fume hoods or local exhaust ventilation to minimize inhalation risks. Avoid skin/eye contact and inhalation of vapors or dust .
- Storage: Store in a well-ventilated, cool, dry area away from oxidizers and ignition sources. Use grounded containers to prevent static discharge .
- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of per hazardous waste regulations. Evacuate the area and use self-contained breathing apparatus if large spills occur .
Q. What spectroscopic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the bicyclic structure and bromine substitution. Compare chemical shifts with analogous compounds (e.g., 7,7-Dichloro derivatives) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (CHBr, theoretical MW: 259.89) and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identify C-Br stretching vibrations (~500–600 cm) and alkene C=C stretches (~1650 cm) .
Q. How can synthetic routes to this compound be optimized for yield?
Answer:
- Reaction Conditions: Use dibromination agents (e.g., Br or NBS) under inert atmospheres (N/Ar) to prevent side reactions. Control temperature (0–25°C) to avoid thermal decomposition .
- Catalysis: Explore Lewis acids (e.g., FeBr) to enhance regioselectivity. Monitor reaction progress via TLC or GC-MS .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate pure product .
Advanced Research Questions
Q. How does the bromine substituent in this compound influence its reactivity compared to chloro/iodo analogs?
Answer:
- Electronic Effects: Bromine’s intermediate electronegativity (vs. Cl and I) impacts leaving-group ability and electrophilic reactivity. The larger atomic radius of Br increases steric hindrance, affecting ring-opening reactions.
- Comparative Data:
| Compound | Leaving Group Ability | Reactivity in SN2 | Steric Bulk |
|---|---|---|---|
| 7,7-Dichloro derivative | High (Cl⁻) | Moderate | Low |
| 7,7-Dibromo derivative | Moderate (Br⁻) | High | Medium |
| 7,7-Diiodo derivative | Low (I⁻) | Low | High |
- Mechanistic Implications: Bromine’s balance of electronegativity and steric effects makes the dibromo derivative suitable for nucleophilic substitutions requiring moderate activation .
Q. What experimental strategies resolve contradictions in regioselectivity during ring-opening reactions of this compound?
Answer:
- Kinetic vs. Thermodynamic Control: Vary reaction temperatures and times. Low temperatures favor kinetic products (e.g., endo transition states), while prolonged heating may shift selectivity to thermodynamic products .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict transition-state energies and compare with experimental outcomes.
- Isotopic Labeling: Introduce C or H at specific positions to track bond cleavage/formation via NMR or MS .
Q. How does the bicyclo[4.1.0]hept-2-ene framework affect photochemical stability compared to linear alkenes?
Answer:
- Structural Rigidity: The bicyclic system restricts alkene rotation, increasing conjugation and altering π-orbital overlap. This enhances UV absorption (λ ~250–300 nm), making the compound prone to [2+2] photocycloadditions.
- Experimental Validation: Conduct UV-Vis spectroscopy to quantify absorbance bands. Compare quantum yields of photodegradation with acyclic analogs (e.g., 1,2-dibromocyclohexene) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?
Answer:
- Reproducibility Checks: Standardize solvent purity, catalyst batch, and reaction setup (e.g., Schlenk line vs. ambient conditions) .
- Control Experiments: Run parallel reactions with known standards (e.g., 7,7-Dichloro analogs) to isolate variables.
- Advanced Analytics: Use X-ray crystallography to confirm product stereochemistry, which may explain yield variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
